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molecular formula C12H19N3O3 B8521361 2-{3-[(2-Aminoethyl)amino]-2-hydroxypropoxy}benzamide CAS No. 66825-00-1

2-{3-[(2-Aminoethyl)amino]-2-hydroxypropoxy}benzamide

Cat. No. B8521361
M. Wt: 253.30 g/mol
InChI Key: BINXZTXOHLBXOW-UHFFFAOYSA-N
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Patent
US04346111

Procedure details

1-(o-Carbamoylphenoxy)-2,3-epoxypropane (20 g.) is added to ethylenediamine (125 ml.) and the mixture is stirred at laboratory temperature for 1 hour and then evaporated to dryness under reduced pressure. The residue is stirred with water (150 ml.), the mixture is filtered and the filtrate is evaporated to dryness under reduced pressure. The residue is crystallised from acetonitrile and there is thus obtained as residue 1-(o-carbamoylphenoxy)-3-(β-aminoethyl)aminopropan-2-ol, m.p. 91°-93° C.
Name
1-(o-Carbamoylphenoxy)-2,3-epoxypropane
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:14]=[CH:13][CH:12]=[CH:11][C:5]=1[O:6][CH2:7][CH:8]1[O:10][CH2:9]1)(=[O:3])[NH2:2].[CH2:15]([NH2:18])[CH2:16][NH2:17]>>[C:1]([C:4]1[CH:14]=[CH:13][CH:12]=[CH:11][C:5]=1[O:6][CH2:7][CH:8]([OH:10])[CH2:9][NH:17][CH2:16][CH2:15][NH2:18])(=[O:3])[NH2:2]

Inputs

Step One
Name
1-(o-Carbamoylphenoxy)-2,3-epoxypropane
Quantity
20 g
Type
reactant
Smiles
C(N)(=O)C1=C(OCC2CO2)C=CC=C1
Name
Quantity
125 mL
Type
reactant
Smiles
C(CN)N

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at laboratory temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
STIRRING
Type
STIRRING
Details
The residue is stirred with water (150 ml.)
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is crystallised from acetonitrile and there

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(N)(=O)C1=C(OCC(CNCCN)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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